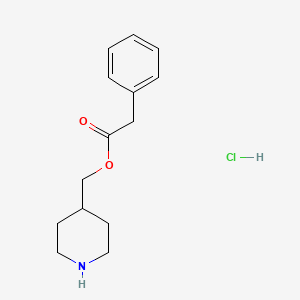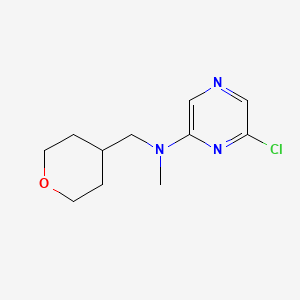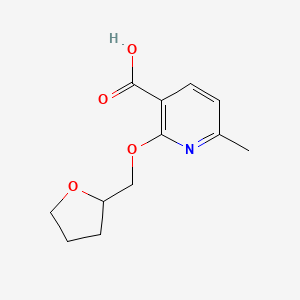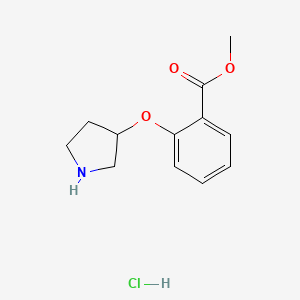
1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone, also known as 6-chloro-2-trifluoromethylpyridine, is an organofluorine compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a pyridine-like odor and a melting point of -37.2 °C. This compound has been extensively studied in recent years due to its unique properties, which make it a valuable tool for scientists in their research.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a related compound, has been synthesized and shown to have significant antibacterial and antifungal activity against various strains including Escherichia coli and Candida albicans. This indicates potential applications of similar compounds in antimicrobial research (Sujatha, Shilpa, & Gani, 2019).
Material Architecture and NLO Properties
A study on novel pyridine-based hydrazone derivatives, including compounds structurally related to 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone, demonstrated their potential in material architecture due to their intramolecular hydrogen bonding networks. These compounds also exhibited notable nonlinear optical (NLO) properties, making them interesting for material science applications (Khalid et al., 2021).
Photocatalytic Activities
The study of ligand scaffolds including pyridine-based compounds showed their utility in photocatalytic water reduction, indicating potential applications in energy conversion and environmental remediation (Bachmann et al., 2013).
Synthesis of Heterocyclic Moieties
Research into the synthesis of imidazo[1,2-a]pyridines highlighted the use of 2-chloropyridines, closely related to 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone, in producing important heterocyclic moieties commonly found in medicinal chemistry (Vuillermet, Bourret, & Pelletier, 2020).
Coordination Chemistry and Sensing Applications
A review of the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines, which are structurally related to the compound , showed their application in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).
Propriétés
IUPAC Name |
1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERWSIMZVTWIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695104 | |
| Record name | 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone | |
CAS RN |
1060811-90-6 | |
| Record name | 1-(6-Chloro-2-pyridinyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B1394810.png)
![4-[(4-Pentenyloxy)methyl]piperidine hydrochloride](/img/structure/B1394813.png)






![4-[(2-Hydroxyethyl)(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1394823.png)
![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)

